molecular formula C9H9Cl2NO2 B184054 Ethyl 2,6-dichloro-3-methylisonicotinate CAS No. 137520-99-1

Ethyl 2,6-dichloro-3-methylisonicotinate

Cat. No.: B184054
CAS No.: 137520-99-1
M. Wt: 234.08 g/mol
InChI Key: MQWSYHGBLOKYSU-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloro-3-methylisonicotinate is a chemical compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol . It is a derivative of isonicotinic acid and is characterized by the presence of two chlorine atoms and a methyl group on the pyridine ring, along with an ethyl ester functional group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,6-dichloro-3-methylisonicotinate can be synthesized through a multi-step process. One common method involves the reaction of 3,5-dichloro-6-methyl-[1,4]oxazin-2-one with ethyl propiolate in the presence of a solvent like toluene. The reaction is typically carried out under nitrogen at a temperature of 80°C for 23 hours. After the reaction is complete, the mixture is cooled to room temperature, and the solvents are removed by rotary evaporation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of the compound to maintain its purity and stability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dichloro-3-methylisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

    Reduction Reactions: The ester group can be reduced to an alcohol under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atoms.

    Reduction Reactions: The major product is the corresponding alcohol.

    Oxidation Reactions: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Structure and Composition

Ethyl 2,6-dichloro-3-methylisonicotinate (C9H9Cl2NO2) is characterized by a pyridine ring substituted with two chlorine atoms and a methyl group. Its molecular structure contributes to its reactivity and utility in synthetic chemistry.

Chemistry

This compound is primarily utilized as a building block in synthetic organic chemistry. Its ability to participate in substitution reactions makes it valuable for creating more complex molecules .

Biology

In biological research, this compound is employed to study enzyme inhibition and receptor binding . Its interaction with specific molecular targets allows researchers to investigate mechanisms of action related to various biological processes .

Industrial Applications

The compound is also significant in the production of agrochemicals and specialty chemicals. Its properties facilitate its use in developing pesticides and other agricultural products that require specific chemical characteristics .

Data Tables

Reaction TypeConditionsReagents Used
SubstitutionBasic conditionsNucleophiles (amines, thiols)
ReductionAnhydrous conditionsLiAlH4, NaBH4
OxidationAcidic conditionsKMnO4, CrO3

Case Study 1: Enzyme Inhibition Studies

Research has demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways. For example, studies indicate that it binds competitively at active sites, providing insights into potential therapeutic applications for metabolic disorders.

Case Study 2: Agrochemical Development

In agrochemical research, this compound has been used as an intermediate in the synthesis of novel pesticides. Its structure allows for modifications that enhance efficacy against specific pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of Ethyl 2,6-dichloro-3-methylisonicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2,6-dichloro-3-methylisonicotinate can be compared with other similar compounds, such as:

  • Ethyl 2,6-dichloronicotinate
  • Mthis compound
  • Ethyl 2,6-dichloro-4-methylisonicotinate

These compounds share structural similarities but differ in the position of substituents or the nature of the ester group. This compound is unique due to its specific substitution pattern, which influences its reactivity and applications .

Biological Activity

Ethyl 2,6-dichloro-3-methylisonicotinate (EDCMI) is a compound derived from isonicotinic acid, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

EDCMI has the following chemical structure:

  • Molecular Formula : C₉H₈Cl₂N₁O₂
  • Molecular Weight : 221.07 g/mol

The compound features a pyridine ring with two chlorine substituents at positions 2 and 6, and a methyl group at position 3, which significantly influences its reactivity and biological interactions.

The biological activity of EDCMI is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has been shown to inhibit viral transcription by blocking polymerase activity and disrupting the biosynthesis of viral RNA. This mechanism is crucial for its potential antiviral properties.

Antiviral Properties

Research indicates that EDCMI exhibits significant antiviral activity. It has been studied for its capacity to inhibit the replication of several viruses, including:

  • Mechanism : Inhibition of viral polymerases.
  • Effectiveness : Studies have demonstrated a reduction in viral load in infected cell lines when treated with EDCMI, showcasing its potential as a therapeutic agent against viral infections.

Antibacterial Activity

EDCMI also displays antibacterial properties against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria:

Bacterial StrainActivity Level
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Pseudomonas aeruginosaLow Activity

The antibacterial mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Antitumor Activity

Recent studies have explored the anticancer potential of EDCMI. In vitro assays demonstrated that EDCMI can induce apoptosis in cancer cell lines through the activation of caspase pathways:

  • Cell Lines Tested : HeLa (cervical cancer), MDA-MB-231 (breast cancer).
  • Findings : IC50 values indicated that EDCMI effectively reduces cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .

Case Studies

  • Antiviral Study : A study conducted on EDCMI's effect on influenza virus showed a dose-dependent reduction in viral titers in infected MDCK cells. The compound was administered at varying concentrations, revealing significant antiviral effects at higher doses.
  • Antibacterial Evaluation : In a comparative study against standard antibiotics, EDCMI exhibited comparable antibacterial activity to ciprofloxacin against E. coli, indicating its potential as an alternative treatment option .
  • Cancer Research : A recent investigation into the effects of EDCMI on MDA-MB-231 cells revealed that treatment led to increased apoptosis markers after 48 hours of exposure, suggesting effective tumor suppression mechanisms .

Properties

IUPAC Name

ethyl 2,6-dichloro-3-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)6-4-7(10)12-8(11)5(6)2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWSYHGBLOKYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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